N-Nitroso-N-(phosphonomethyl)glycine: A Comprehensive Technical Guide on its Synthesis, Properties, and Analysis
N-Nitroso-N-(phosphonomethyl)glycine: A Comprehensive Technical Guide on its Synthesis, Properties, and Analysis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitroso-N-(phosphonomethyl)glycine (NNG), a nitroso derivative of the widely used herbicide glyphosate, is a compound of significant interest to the agrochemical and environmental science communities. It is primarily recognized as a manufacturing impurity and a potential degradation product of glyphosate.[1][2] Due to the classification of many N-nitroso compounds as potential carcinogens, regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have set strict limits on the presence of NNG in technical-grade glyphosate and its formulations, typically at a maximum of 1 part per million (ppm).[1][3] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and analytical methodologies for N-Nitroso-N-(phosphonomethyl)glycine, serving as a critical resource for professionals in research, drug development, and regulatory affairs.
Physicochemical Properties
N-Nitroso-N-(phosphonomethyl)glycine is an off-white solid with the molecular formula C₃H₇N₂O₆P and a molecular weight of 198.07 g/mol .[4][5] It is hygroscopic and should be stored under an inert atmosphere at -20°C.[6] The compound is slightly soluble in water and methanol.[6]
| Property | Value | Source(s) |
| Molecular Formula | C₃H₇N₂O₆P | [4][5] |
| Molecular Weight | 198.07 g/mol | [4][5] |
| Appearance | Off-White Solid | [4][5] |
| Melting Point | >119°C (sublimes) | [4][6] |
| Solubility | Slightly soluble in water and methanol | [6] |
| pKa (predicted) | 2.00 ± 0.10 | [4] |
| Storage | Hygroscopic, -20°C Freezer, Under Inert Atmosphere | [6] |
Synthesis of N-Nitroso-N-(phosphonomethyl)glycine
The synthesis of NNG is primarily achieved through the nitrosation of glyphosate. This reaction involves the introduction of a nitroso group (-N=O) onto the secondary amine of the glyphosate molecule. The most common method for this transformation is the reaction of glyphosate with a nitrosating agent, such as sodium nitrite, under acidic conditions.[1]
The underlying chemistry involves the formation of nitrous acid (HNO₂) from sodium nitrite in an acidic medium. The nitrous acid then protonates and loses a water molecule to form the nitrosonium ion (NO⁺), which is a potent electrophile. The lone pair of electrons on the secondary amine nitrogen of glyphosate attacks the nitrosonium ion, leading to the formation of a protonated N-nitrosoamine. Subsequent deprotonation yields N-Nitroso-N-(phosphonomethyl)glycine.
Caption: General reaction scheme for the synthesis of N-Nitroso-N-(phosphonomethyl)glycine.
Experimental Protocol: Laboratory Synthesis of N-Nitroso-N-(phosphonomethyl)glycine
This protocol describes a general method for the synthesis of NNG for use as an analytical standard. Caution: N-nitroso compounds are potential carcinogens and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Materials:
-
Glyphosate
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Deionized Water
-
Ice Bath
-
Magnetic Stirrer and Stir Bar
-
pH meter
-
Standard laboratory glassware
Procedure:
-
Dissolution: Prepare a solution of glyphosate in deionized water. The concentration should be carefully chosen to ensure complete dissolution.
-
Cooling: Cool the glyphosate solution to 0-5°C using an ice bath.
-
Acidification: While stirring, slowly add hydrochloric acid to the cooled solution to achieve a pH of approximately 3. This pH is critical for the formation of the nitrosating agent.[1]
-
Nitrosation: Prepare a solution of sodium nitrite in deionized water. Add the sodium nitrite solution dropwise to the cold, acidified glyphosate solution while maintaining the temperature between 0-5°C and stirring vigorously.
-
Reaction Monitoring: The reaction progress can be monitored by periodically testing for the presence of excess nitrous acid using starch-iodide paper. A blue-black color indicates the presence of unreacted nitrous acid.
-
Quenching: Once the reaction is complete, any excess nitrous acid can be quenched by the addition of a small amount of sulfamic acid.
-
Isolation and Purification: The resulting NNG may precipitate out of the solution or can be isolated by techniques such as lyophilization or chromatography. Further purification can be achieved by recrystallization or preparative HPLC.
-
Characterization: The identity and purity of the synthesized NNG should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, ³¹P NMR, Mass Spectrometry, and HPLC.
Analytical Methodologies
The accurate quantification of NNG in technical glyphosate is crucial for regulatory compliance. Due to the polar nature of NNG and the complex matrix of glyphosate formulations, specialized analytical methods are required. The two most prominent methods are High-Performance Liquid Chromatography (HPLC) with post-column derivatization and Ion Chromatography (IC) with UV detection.
Caption: General analytical workflow for the determination of N-Nitroso-N-(phosphonomethyl)glycine.
HPLC with Post-Column Derivatization
This method is a well-established and sensitive technique for NNG analysis.[7][8]
Principle: NNG is separated from the glyphosate matrix on a strong anion exchange (SAX) column. Post-separation, the eluate is mixed with a reagent that causes the denitrosation of NNG to form a nitrosyl cation. This cation then reacts with a chromogenic reagent, typically based on the Griess reaction (involving sulfanilamide and N-(1-naphthyl)ethylenediamine), to produce a colored azo dye. The intensity of the color, measured by a UV-Vis detector, is proportional to the concentration of NNG.[7][8][9]
Experimental Protocol: HPLC with Post-Column Derivatization
Instrumentation:
-
HPLC system with a pump, injector, and column oven
-
Strong Anion Exchange (SAX) column
-
Post-column derivatization system with a reactor and reagent pumps
-
UV-Vis detector
Reagents:
-
Mobile Phase: An aqueous buffer, such as an ammonium phosphate solution, with an organic modifier like methanol, adjusted to an acidic pH (e.g., 2.1).[7]
-
Derivatization Reagent 1 (Denitrosation): Hydrobromic acid (HBr) solution.[7]
-
Derivatization Reagent 2 (Color Formation): A solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic medium.[7]
-
NNG Standard Solutions: Prepared by dissolving synthesized and purified NNG in deionized water.
-
Sample Preparation: A known weight of the technical glyphosate sample is dissolved in a dilute sodium hydroxide solution.[9]
Procedure:
-
Chromatographic Separation:
-
Set the column temperature.
-
Equilibrate the SAX column with the mobile phase at a constant flow rate.
-
Inject a known volume of the prepared sample or standard solution.
-
-
Post-Column Derivatization:
-
The column eluate is mixed with the HBr solution in a heated reactor to facilitate denitrosation.
-
The resulting solution is then mixed with the color-forming reagent.
-
-
Detection:
-
The colored product is detected at the wavelength of maximum absorbance (typically around 550 nm).[9]
-
-
Quantification:
-
A calibration curve is generated by plotting the peak area or height of the NNG standards against their concentrations.
-
The concentration of NNG in the sample is determined from the calibration curve.
-
Ion Chromatography with UV Detection
A simpler and more direct method for NNG determination involves ion chromatography coupled with UV detection.[10][11]
Principle: This method also utilizes an anion exchange column to separate NNG from the glyphosate matrix. The separation is achieved using a high ionic strength eluent. NNG has a chromophore that allows for direct detection by a UV detector, eliminating the need for post-column derivatization.[10][11]
Experimental Protocol: Ion Chromatography with UV Detection
Instrumentation:
-
Ion chromatograph or HPLC system equipped with a UV detector (preferably a photodiode array detector)
-
Anion exchange column
Reagents:
-
Mobile Phase: A high ionic strength solution, for example, a mixture of sodium sulfate (Na₂SO₄) and sodium hydroxide (NaOH) to maintain a basic pH (e.g., 10).[11]
-
NNG Standard Solutions: Prepared in deionized water.
-
Sample Preparation: Similar to the HPLC method, dissolve the technical glyphosate sample in a dilute NaOH solution.[9]
Procedure:
-
Chromatographic Separation:
-
Equilibrate the anion exchange column with the mobile phase at a defined flow rate.
-
Inject the prepared sample or standard.
-
-
Detection:
-
Monitor the column eluate with the UV detector at the wavelength of maximum absorbance for NNG (around 244 nm).[11]
-
-
Quantification:
-
Construct a calibration curve using the peak areas of the NNG standards.
-
Calculate the concentration of NNG in the sample based on its peak area and the calibration curve.
-
Toxicological Significance
The primary toxicological concern surrounding N-Nitroso-N-(phosphonomethyl)glycine stems from its classification as an N-nitroso compound. Many compounds in this class are known to be mutagenic and carcinogenic.[1][4] While extensive long-term toxicity data specific to NNG is limited, its structural similarity to other potent carcinogens necessitates strict control of its presence in commercial products.[1]
Mutation data for NNG have been reported, indicating potential genotoxicity.[4] The Ames test, a bacterial reverse mutation assay, is a standard in vitro method for assessing the mutagenic potential of N-nitroso compounds. For many N-nitrosamines, metabolic activation, typically using a liver S9 fraction, is required to elicit a mutagenic response. The genotoxicity of NNG is a key driver for the stringent regulatory limits imposed on its concentration in glyphosate products.
Conclusion
N-Nitroso-N-(phosphonomethyl)glycine is a critical impurity in the production of glyphosate, with its presence being closely monitored due to toxicological concerns associated with N-nitroso compounds. A thorough understanding of its synthesis, properties, and analytical determination is essential for quality control, regulatory compliance, and ongoing research in the agrochemical and environmental fields. The methodologies outlined in this guide provide a robust framework for the synthesis of NNG as an analytical standard and its accurate quantification in technical materials. As regulatory standards continue to evolve, the development and validation of sensitive and reliable analytical methods will remain a priority for ensuring the safety of glyphosate-based products.
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